5-Bromo-4-methyl-2-(prop-1-en-2-yl)thiazole

Lipophilicity Drug design Fragment-based screening

Select this compound for fragment-based drug discovery libraries requiring a brominated thiazole probe with lipophilicity benchmark XLogP3=3.8 and TPSA 41.1Ų. The C5-Br enables Suzuki-Miyaura cross-coupling, while the C2 isopropenyl group supports orthogonal epoxidation/metathesis diversification. Ideal paired comparator vs. the saturated analog (CAS 910552-70-4) for separating electronic from steric effects at C2. Essential as a bromine-specific control in fragment hit triage to distinguish target engagement from non-specific thiol reactivity and redox activity.

Molecular Formula C7H8BrNS
Molecular Weight 218.12 g/mol
CAS No. 1558007-96-7
Cat. No. B1382306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-methyl-2-(prop-1-en-2-yl)thiazole
CAS1558007-96-7
Molecular FormulaC7H8BrNS
Molecular Weight218.12 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C(=C)C)Br
InChIInChI=1S/C7H8BrNS/c1-4(2)7-9-5(3)6(8)10-7/h1H2,2-3H3
InChIKeyMKTQLOHLMJHKMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-methyl-2-(prop-1-en-2-yl)thiazole (CAS 1558007-96-7): Structural Features, Computed Properties, and Sourcing Specifications


5-Bromo-4-methyl-2-(prop-1-en-2-yl)thiazole (CAS 1558007-96-7) is a trisubstituted thiazole heterocycle with the molecular formula C7H8BrNS and a molecular weight of 218.12 g/mol [1]. It belongs to the 2,4-disubstituted thiazole class, featuring a bromine atom at the 5-position, a methyl group at the 4-position, and an isopropenyl (–C(CH₃)=CH₂) group at the 2-position. Computed descriptors include an XLogP3 of 3.8, a topological polar surface area (TPSA) of 41.1 Ų, zero hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond, placing it within fragment-sized chemical space (MW < 250 Da) relevant for fragment-based drug discovery [1]. Commercially available in screening quantities at ≥95% purity .

Why 5-Bromo-4-methyl-2-(prop-1-en-2-yl)thiazole Cannot Be Replaced by Generic Thiazole Analogs for Structure-Activity-Relationship-Critical Applications


Thiazole derivatives are widely used as privileged scaffolds in medicinal chemistry, yet their biological activity is exquisitely sensitive to the nature, position, and electronic character of substituents [1]. Substituting the C2 isopropenyl group of 5-Bromo-4-methyl-2-(prop-1-en-2-yl)thiazole with a saturated isopropyl group (e.g., CAS 910552-70-4) eliminates the conjugated π-system and alters both molecular shape and electron distribution. Removing the C4 methyl group (e.g., CAS 1314354-02-3) reduces steric bulk and changes the electronic environment at the brominated C5 position. Omitting the C5 bromine removes a key vector for cross-coupling chemistry (Suzuki, Buchwald–Hartwig) and alters lipophilicity, with XLogP dropping by approximately 0.6–1.0 log units [2]. In fragment-based screening campaigns, such subtle structural variations have been shown to yield distinct biochemical inhibition profiles, redox activity, and thiol reactivity across a library of 49 fragment-sized thiazoles, underscoring that even minor substitution changes produce non-interchangeable assay outcomes [1].

Quantitative Differential Evidence for 5-Bromo-4-methyl-2-(prop-1-en-2-yl)thiazole vs. Closest Analogs


Lipophilicity Differentiation: XLogP3 Comparison of 5-Bromo-4-methyl-2-(prop-1-en-2-yl)thiazole vs. 5-Bromo-2-isopropyl-4-methylthiazole

The target compound, 5-Bromo-4-methyl-2-(prop-1-en-2-yl)thiazole, possesses an XLogP3 of 3.8 [1]. Its closest saturated analog, 5-Bromo-2-isopropyl-4-methylthiazole (CAS 910552-70-4), has a computed LogP of approximately 3.2–3.4 based on the Hit2Lead database entry for the closely related 5-bromo-2-isopropyl-1,3-thiazole scaffold (LogP = 2.82) adjusted upward for the additional C4 methyl group . The 0.4–0.6 log unit increase in lipophilicity for the isopropenyl-substituted compound is consistent with the greater hydrophobicity of an sp²-hybridized alkenyl substituent relative to its sp³-saturated counterpart.

Lipophilicity Drug design Fragment-based screening

Topological Polar Surface Area Comparison: 5-Bromo-4-methyl-2-(prop-1-en-2-yl)thiazole vs. Non-Brominated 4-Methyl-2-isopropenylthiazole

The target compound has a computed TPSA of 41.1 Ų [1]. The non-brominated analog 4-methyl-2-(prop-1-en-2-yl)thiazole (hypothetical scaffold) would share the same TPSA, as bromine does not contribute hydrogen bond donors or acceptors. However, the bromine atom increases the molecular weight from approximately 139 Da (non-brominated) to 218.12 Da and increases the heavy atom count from 9 to 10, which affects passive diffusion rates and metabolic stability independently of TPSA. The 79 Da mass difference (bromine atomic weight contribution) places the brominated compound in a higher molecular weight bin for fragment libraries, which can influence hit prioritization in fragment-based drug discovery workflows [2].

Polar surface area Oral bioavailability CNS permeability

C2 Substituent Unsaturation: Isopropenyl vs. Isopropyl Conformational and Electronic Distinction

The C2 isopropenyl group of 5-Bromo-4-methyl-2-(prop-1-en-2-yl)thiazole introduces a conjugated C=C double bond directly attached to the thiazole ring, enabling extended π-conjugation and a planarized C2 substituent geometry [1]. In contrast, 5-Bromo-2-isopropyl-4-methylthiazole (CAS 910552-70-4) bears a fully saturated isopropyl group that lacks conjugation and freely rotates about the C2–C(sp³) bond. This difference has implications for target binding: the planar isopropenyl group can engage in π–π stacking or hydrophobic enclosure interactions in protein binding pockets, whereas the isopropyl group samples multiple rotameric states and presents a different steric footprint. Additionally, the isopropenyl terminus offers a reactive alkene handle for further chemical diversification (e.g., epoxidation, hydroboration, or cross-metathesis) that is unavailable in the saturated analog [1].

Conformational restriction π-stacking Reactivity

C5 Bromine as a Synthetic Handle: Cross-Coupling Suitability vs. C5-Unsubstituted Analogs

The C5 bromine atom provides a universal leaving group for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Negishi, Heck, Buchwald–Hartwig), enabling direct elaboration to aryl, alkenyl, alkynyl, or aminated derivatives at the 5-position [1]. The 4-methyl-2-(prop-1-en-2-yl)thiazole scaffold lacking the C5 bromine requires pre-functionalization (e.g., lithiation or directed C–H activation) before cross-coupling, which introduces regioselectivity ambiguity between C4 methyl and C5 positions. The regiospecificity of the bromine placement at C5, combined with the protecting-group-free installation of the C2 isopropenyl and C4 methyl groups, makes this compound a convergent intermediate for generating libraries of 5-substituted thiazoles in a single diversification step. This is a key differentiator from 5-bromo-2-isopropyl-4-methylthiazole (CAS 910552-70-4), where the saturated C2 isopropyl group lacks the orthogonal reactivity of the alkene [1].

Cross-coupling Suzuki reaction Synthetic building block

Fragment Library Profiling Context: Thiazole Bromide Subclass Behavior in Biochemical Inhibition Assays

A 2022 study profiled a focused library of 49 fragment-sized thiazoles and thiadiazoles—including brominated, amine, carboxylic acid, and nitrile subclasses—in a cascade of biochemical inhibition, redox activity, thiol reactivity, and stability assays [1]. While the study did not report individual compound-level data, it established that thiazole fragments bearing bromine substituents were associated with distinct reactivity profiles compared to amine- or carboxyl-substituted analogs. The study further demonstrated that fragment promiscuity in biochemical assays correlated with specific physicochemical properties and warned that non-specific reactivity of brominated thiazoles must be deconvoluted from genuine target engagement. This class-level evidence underscores that selecting a specific thiazole bromide such as 5-Bromo-4-methyl-2-(prop-1-en-2-yl)thiazole—rather than an amine or carboxyl analog—requires assay-specific validation, and that the brominated subclass carries distinct liability and opportunity profiles in fragment screening cascades [1].

Fragment-based drug discovery Biochemical inhibition Redox activity

Predicted pKa and Aqueous Solubility Distinction Relative to Non-Brominated and Saturated Analogs

The predicted acid dissociation constant (pKa) of 5-Bromo-4-methyl-2-(prop-1-en-2-yl)thiazole is 1.84 ± 0.10, indicating that the thiazole nitrogen is very weakly basic and remains essentially unprotonated under physiological pH conditions . This is a consequence of the electron-withdrawing bromine substituent at C5, which reduces the electron density on the thiazole nitrogen. In the non-brominated 4-methyl-2-isopropenylthiazole, the pKa would be expected to be approximately 0.5–1.0 units higher (more basic), based on the known electron-withdrawing effect of bromine on heterocyclic pKa [1]. This pKa shift alters the ionization state at specific pH values, which in turn affects solubility, logD, and protein binding. The predicted boiling point of 278.4 ± 32.0 °C and density of 1.450 ± 0.06 g/cm³ further differentiate it from analogs with divergent substitution patterns.

pKa Solubility Ionization state

Recommended Application Scenarios for 5-Bromo-4-methyl-2-(prop-1-en-2-yl)thiazole Based on Differential Evidence


Fragment-Based Drug Discovery Library Design Requiring Brominated Thiazole Probes

Incorporation of 5-Bromo-4-methyl-2-(prop-1-en-2-yl)thiazole into fragment screening libraries is warranted when the screening cascade requires a brominated thiazole probe with a lipophilicity benchmark of XLogP3 = 3.8 and a TPSA of 41.1 Ų for permeability profiling [1]. Its inclusion enables comparison against amine- and carboxyl-substituted thiazole fragments to deconvolute bromine-specific promiscuity, as established by the 49-fragment profiling study [2]. The single rotatable bond and absence of hydrogen bond donors simplify binding mode interpretation in X-ray crystallography and SPR assays.

Dual-Handle Intermediate for Parallel Library Synthesis via Orthogonal C5 and C2 Functionalization

This compound serves as a convergent intermediate for generating two-dimensional compound libraries. The C5–Br bond enables Suzuki–Miyaura cross-coupling with aryl/heteroaryl boronic acids, while the C2 isopropenyl group can undergo epoxidation, dihydroxylation, or cross-metathesis in an orthogonal sequence [1]. This dual-handle strategy is unavailable with 5-Bromo-2-isopropyl-4-methylthiazole (CAS 910552-70-4), which lacks the C2 alkene. Procurement is justified when synthetic programs demand sequential, non-interfering diversification at two positions from a single starting material.

Lipophilicity-Matched Control Compound for Saturated Thiazole Analog Structure-Activity Relationship Studies

When investigating the impact of C2 unsaturation on target binding in a thiazole chemical series, 5-Bromo-4-methyl-2-(prop-1-en-2-yl)thiazole (XLogP3 = 3.8) provides the isopropenyl benchmark, while 5-Bromo-2-isopropyl-4-methylthiazole (CAS 910552-70-4; estimated LogP ~3.2–3.4) serves as the saturated comparator [1]. This pair enables systematic separation of electronic effects (conjugation) from steric effects at the C2 position, with a quantifiable ΔLogP of approximately +0.4 to +0.6 log units between the two compounds.

Biochemical Assay Validation and False-Positive Deconvolution in Thiazole Fragment Hits

Based on the class-level evidence that brominated thiazole fragments exhibit distinct thiol reactivity and redox activity profiles in biochemical assays [1], procurement of 5-Bromo-4-methyl-2-(prop-1-en-2-yl)thiazole is recommended as a representative brominated thiazole control when validating fragment screening hits. Its inclusion in counter-screens helps distinguish genuine target engagement from bromine-driven non-specific effects, a critical step in triaging fragment hits before resource-intensive medicinal chemistry follow-up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-4-methyl-2-(prop-1-en-2-yl)thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.